molecular formula C23H29N5O B10925901 N-[4-(azepan-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(azepan-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925901
M. Wt: 391.5 g/mol
InChI Key: BBGQQEAEEVIDDD-UHFFFAOYSA-N
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Description

N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and various substituents that contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-(1-AZEPANYL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential as a lead compound in drug development and its diverse applications in scientific research highlight its significance .

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

N-[4-(azepan-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H29N5O/c1-4-28-22-21(17(3)26-28)20(15-16(2)24-22)23(29)25-18-9-11-19(12-10-18)27-13-7-5-6-8-14-27/h9-12,15H,4-8,13-14H2,1-3H3,(H,25,29)

InChI Key

BBGQQEAEEVIDDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4CCCCCC4)C

Origin of Product

United States

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